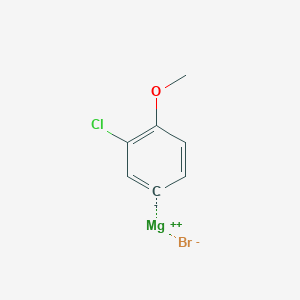

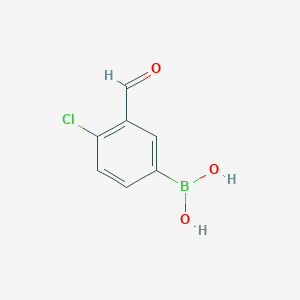

4-Chloro-3-formylphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-formylphenylboronic acid is a derivative of phenylboronic acids, which are used as synthetic intermediates in organic synthesis . It is an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . The substance finds industrial application as a stabilizer and inhibitor for enzymes .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid, a compound similar to 4-Chloro-3-formylphenylboronic acid, was reported by the group of Heinrich Nöth in 1990 . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .Molecular Structure Analysis

Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .Chemical Reactions Analysis

Phenylboronic acids are used as synthetic intermediates in organic synthesis . The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases .Physical And Chemical Properties Analysis

4-Formylphenyl boronic acid crystallizes in colorless needles or is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .Aplicaciones Científicas De Investigación

Fluorescent Sensors

Boronic acids, including (4-Chloro-3-formylphenyl)boronic acid, have been developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been used to develop boronic acid-based fluorescent sensors .

Detection of Carbohydrates

Boronic acid-based sensors have been used to detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X . The reversible formation of cyclic esters with diols allows these sensors to detect changes in the concentration of these carbohydrates .

Detection of Ionic Compounds

Boronic acid-based sensors have also been used to detect ionic compounds . The interaction between boronic acids and these compounds can cause changes in fluorescence, allowing for their detection .

Detection of Reactive Oxygen Species

Boronic acid-based sensors can be used to detect reactive oxygen species . These sensors can react with these species to form cyclic esters, causing changes in fluorescence that can be detected .

Use in Smart Materials

Boronic acids have been used to create smart materials, including boronic acid-functionalized polymers, boronic acid-modified nanoparticles, and boronic acid-based electrochemical sensors . These materials can respond to changes in their environment, making them useful in a variety of applications .

Synthesis of Complex Boronic Acids

(4-Chloro-3-formylphenyl)boronic acid can be used in the synthesis of complex boronic acids . The synthesis of these acids can be performed on a nanomole scale with high success rates, allowing for the creation of large libraries of boronic acid derivatives .

Protease Inhibitor

The synthesis of boronic acid derivatives has led to the discovery of a protease inhibitor . This highlights the potential of (4-Chloro-3-formylphenyl)boronic acid in the development of new drugs .

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, leads to their utility in various sensing applications .

Mecanismo De Acción

Boronic acid is a strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-chloro-3-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAAFMSZJGQITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-formylphenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.